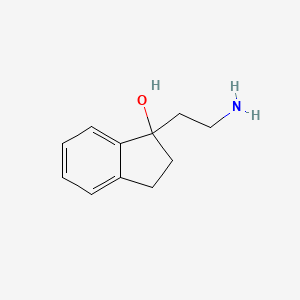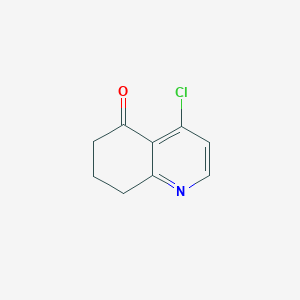
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a formyl group, dimethylphenoxy moiety, and an isobutylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-formyl-2,6-dimethylphenol. This intermediate is then reacted with appropriate reagents to introduce the isobutylacetamide group. Common synthetic routes include:
Formylation of 2,6-dimethylphenol:
Formation of the phenoxyacetamide: The formylated intermediate is then reacted with isobutylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反応の分析
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-isobutylacetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-isobutylacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
科学的研究の応用
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy and isobutylacetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate .
- 2-(4-formyl-2,6-dimethylphenoxy)propanamide .
- N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide .
Uniqueness
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
2-(4-formyl-2,6-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)7-16-14(18)9-19-15-11(3)5-13(8-17)6-12(15)4/h5-6,8,10H,7,9H2,1-4H3,(H,16,18) |
InChIキー |
FJSXTKFPRAUMPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC(C)C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)




![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)







